Didecyl sebacate

Vue d'ensemble

Description

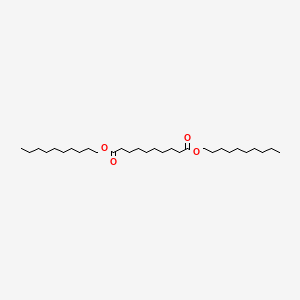

Didecyl sebacate, also known as decanedioic acid didecyl ester, is an organic compound with the molecular formula C30H58O4. It is a diester derived from sebacic acid and decanol. This compound is a colorless, oily liquid at room temperature and is known for its excellent lubricating properties and low volatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Didecyl sebacate is typically synthesized through the esterification reaction between sebacic acid and decanol. The reaction involves heating sebacic acid with decanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound and water. The reaction can be represented as follows:

HOOC-(CH2)8-COOH+2C10H21OH→C10H21OOC-(CH2)8-COOC10H21+2H2O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where sebacic acid and decanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is heated under reflux to remove the water formed during the reaction, driving the equilibrium towards the formation of this compound. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, breaking down into sebacic acid and decanol.

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Sebacic acid and decanol.

Oxidation: Various carboxylic acids and alcohols.

Substitution: Ester derivatives with different substituents.

Applications De Recherche Scientifique

Chemical Properties and Structure

Didecyl sebacate is characterized by the chemical formula and a molecular weight of approximately 474.7 g/mol. It is a clear, colorless liquid with low volatility, making it suitable for various applications where stability is crucial.

3.1 Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that DDS can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Case Study : A study published in Tissue Engineering demonstrated that DDS-based scaffolds could effectively deliver therapeutic agents in tissue engineering applications, promoting cell proliferation and differentiation .

3.2 Cosmetic Formulations

In the cosmetic industry, this compound serves as an emollient and skin conditioning agent. Its non-greasy feel and moisturizing properties make it suitable for:

- Lotions and Creams : Enhances skin feel and improves spreadability.

- Sunscreens : Acts as a solvent for active ingredients while providing water resistance.

Safety Assessments

Safety evaluations have been conducted to assess the potential allergenic effects of this compound in topical formulations. While generally recognized as safe, some studies have reported allergic contact dermatitis associated with similar compounds like diethyl sebacate . Continuous monitoring and research are essential to ensure consumer safety.

Mécanisme D'action

The primary mechanism by which didecyl sebacate exerts its effects is through its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The ester groups in this compound can also undergo hydrolysis, releasing sebacic acid and decanol, which can further interact with other molecules and surfaces .

Comparaison Avec Des Composés Similaires

Dioctyl sebacate: Another diester of sebacic acid, but with octanol instead of decanol. It has similar plasticizing and lubricating properties but differs in its molecular weight and volatility.

Diethyl sebacate: A smaller ester of sebacic acid with ethanol. It is more volatile and less viscous compared to didecyl sebacate.

Uniqueness of this compound: this compound is unique due to its combination of long hydrocarbon chains and ester groups, providing a balance of low volatility, excellent lubricating properties, and good thermal stability. This makes it particularly suitable for high-performance applications where both flexibility and durability are required .

Activité Biologique

Didecyl sebacate (DDS) is a diester derived from sebacic acid and dodecanol, widely used in various industrial applications, including as a plasticizer and lubricant. Its biological activity has garnered attention in fields such as biomedicine, particularly for its potential applications in drug delivery systems and tissue engineering. This article explores the biological properties of DDS, focusing on its cytotoxicity, biocompatibility, and potential therapeutic applications.

This compound is characterized by its long hydrophobic carbon chains, which influence its interaction with biological membranes and cellular components. The compound's structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is crucial for its application in drug delivery systems where it can facilitate the release of therapeutic agents.

Cytotoxicity and Biocompatibility

Research indicates that DDS exhibits low cytotoxicity across various cell lines. A study utilizing the MTT assay demonstrated that DDS did not significantly affect cell viability in H9c2 cardiomyoblasts when compared to control groups treated with standard culture media . The results suggest that DDS can be safely used in biomedical applications without inducing adverse cellular responses.

Table 1: Cytotoxicity of this compound

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 85 |

| 50 | 70 |

Data adapted from cytotoxicity studies on DDS .

Application in Drug Delivery Systems

This compound has been investigated for its role as a carrier in drug delivery systems due to its favorable biocompatibility profile. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs. For instance, DDS has been successfully used to create biodegradable patches that release therapeutic agents in a controlled manner, enhancing the efficacy of treatment modalities for conditions such as myocardial infarction .

Case Study: DDS in Cardiac Treatment

In a recent study, DDS was incorporated into conductive polymer patches designed for cardiac applications. The patches demonstrated effective drug release profiles and promoted cell proliferation without cytotoxic effects. This highlights the potential of DDS as a functional component in advanced biomaterials aimed at cardiac tissue regeneration .

Antimicrobial Properties

Emerging research suggests that DDS may possess antimicrobial properties, making it a candidate for use in antimicrobial coatings and medical devices. Studies have indicated that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, which could be extrapolated to DDS given its structural similarities .

Propriétés

IUPAC Name |

didecyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O4/c1-3-5-7-9-11-15-19-23-27-33-29(31)25-21-17-13-14-18-22-26-30(32)34-28-24-20-16-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMDHERCQUESGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062418 | |

| Record name | Didecyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-89-5 | |

| Record name | Didecyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-didecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.